molecular formula C10H10N2O2 B15342979 N-(3-hydroxy-3H-indol-2-yl)acetamide

N-(3-hydroxy-3H-indol-2-yl)acetamide

Cat. No.: B15342979
M. Wt: 190.20 g/mol
InChI Key: ZGFGFLAEUFXONG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3H-indol-2-yl)acetamide (CAS 350687-75-1) is a chemical compound of interest in medicinal chemistry and chemical biology research due to its relationship with the privileged indole and indazole scaffolds . The indole nucleus is a widely distributed pharmacophore in both natural and synthetic compounds, known for a broad spectrum of biological activities . Indazoles, which are structurally similar, are considered emerging privileged scaffolds with significant pharmaceutical potential, including applications in anticancer, antibacterial, anti-inflammatory, and anti-tuberculosis research . The 3-hydroxy indole motif is a key structural feature in certain bioactive molecules; for instance, related compounds have been isolated from natural sources and demonstrated potent activity in inhibiting the growth of melanoma cells in preclinical studies . Similarly, various acetamide derivatives incorporating indole or related heterocycles have been synthesized and shown to possess notable biological properties, such as antioxidant, antihyperglycemic, and antiviral activities in vitro . This compound serves as a valuable building block for researchers exploring the structure-activity relationships of nitrogen-containing heterocycles and developing novel therapeutic agents. Its structure offers a versatile platform for further chemical modification and synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(3-hydroxy-3H-indol-2-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-6(13)11-10-9(14)7-4-2-3-5-8(7)12-10/h2-5,9,14H,1H3,(H,11,12,13)

InChI Key

ZGFGFLAEUFXONG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2C1O

Origin of Product

United States

Scientific Research Applications

N-(3-hydroxy-3H-indol-2-yl)acetamide is a chemical compound belonging to the indole family, which has a unique bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the acetamide group enhances the compound's solubility and reactivity, making it of interest in medicinal chemistry. Research indicates that this compound exhibits significant biological activity, particularly in antioxidant and anti-inflammatory contexts, and may also exhibit neuroprotective properties by modulating neurotransmitter systems.

Potential Applications

This compound and its derivatives have potential applications in various fields.

Interaction Studies: Interaction studies have focused on its binding affinity with various receptors and enzymes. Preliminary studies suggest that this compound may interact with key proteins involved in inflammatory responses and oxidative stress regulation, which could elucidate its mechanism of action and inform future therapeutic strategies targeting related pathways.

Antitumor Activity: 2-(1H-Indol-3-yl)-2-oxo-acetamides, a related compound, have demonstrated antitumor activity, particularly against solid tumors, such as colon and lung tumors .

GSK-3β Inhibitors: Other compounds with structural similarities to this compound, such as benzofuran-3-yl-(indol-3-yl)maleimides, have been identified as potent GSK-3β inhibitors .

Antiviral Natural Product: A new antiviral natural product CI - 39 was characterized as an NNRTI from the Isatis indigotica root . The natural product and 57 derivatives were synthesized .

Anti-inflammatory Potential: N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595) is a dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases .

Structural Analogues and Their Properties

Several compounds share structural similarities with this compound, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
1H-IndoleBasic indole structure without substituentsFoundational structure for many derivatives
3-HydroxyindoleHydroxyl group at position 3Enhanced reactivity compared to unsubstituted indoles
N-(1-Methylindol-2-yl)acetamideMethyl substitution on the nitrogenPotentially altered biological activity
N-(4-Hydroxyphenyl)-acetamideHydroxylated phenyl group instead of indoleDifferent interaction profiles due to phenolic structure
5-HydroxyindoleHydroxyl group at position 5May exhibit different biological activities

Comparison with Similar Compounds

The following analysis compares N-(3-hydroxy-3H-indol-2-yl)acetamide with structurally analogous indole-acetamides, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations :

  • Hydroxyl and acetamide substituent positions significantly influence reactivity and bioactivity. For example, N-(2-hydroxy-1H-indol-3-yl)acetamide (CAS: 32828-66-3) differs from the target compound in the indole tautomer (1H vs. 3H) and hydroxyl placement .
  • Bulkier substituents (e.g., adamantane in 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide ) require multi-step synthesis involving lithiation and oxalyl chloride reactions .

Key Observations :

  • Ortho-halogenation (e.g., Cl, Br) on phenyl rings enhances antioxidant activity by improving electron-withdrawing effects and radical stabilization .
  • Long alkyl chains (e.g., 4-(octyloxy)phenyl ) improve α-amylase inhibition, likely due to hydrophobic interactions with enzyme pockets .
  • Chiral derivatives like (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide are valued for asymmetric synthesis but lack direct bioactivity data .
Physicochemical Properties
Compound Name Solubility Crystal Structure (if available) Reference
This compound Likely polar, moderate water solubility No crystallographic data
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Low water solubility Orthorhombic P2₁2₁2₁; a = 7.307 Å, b = 8.559 Å, c = 20.785 Å; intramolecular H-bonding observed
N-(2-chloro-1H-indol-3-yl)acetamide Insoluble in water No data; chloro-substitution increases lipophilicity

Key Observations :

  • Hydroxyl groups improve water solubility but may reduce membrane permeability.
  • Bulky substituents (e.g., adamantane) or halogenation increase lipophilicity, favoring cell membrane interaction .

Q & A

Q. How can the synthesis of N-(3-hydroxy-3H-indol-2-yl)acetamide be optimized for high yield and purity?

Methodological Answer: Synthesis optimization typically involves multi-step reactions starting from indole precursors. Key steps include:

  • Functionalization of the indole core : Introduce hydroxy and acetamide groups via nucleophilic substitution or condensation reactions under controlled pH (e.g., acidic/basic conditions).
  • Protection/deprotection strategies : Use protecting groups (e.g., Boc or acetyl) to prevent side reactions during hydroxylation .
  • Reaction condition control : Optimize temperature (e.g., 60–80°C for amide bond formation) and solvent choice (e.g., DMF or THF for solubility) to enhance reaction efficiency .
  • Purification : Employ column chromatography or recrystallization to isolate the compound, with purity verified via HPLC (>98%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm the indole backbone and substituent positions (e.g., hydroxy at C3, acetamide at C2). Aromatic protons typically appear at δ 6.5–8.0 ppm, while the acetamide carbonyl resonates at ~δ 170 ppm .
  • FT-IR : Detect functional groups like N–H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretching vibrations .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 205.0978 for C10H11N2O2) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxy group may act as a hydrogen-bond donor, influencing ligand-receptor interactions .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Parameterize force fields to account for the compound’s polar groups .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity risks .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Dose-response profiling : Conduct assays across multiple concentrations (e.g., 1–100 µM) to establish activity thresholds. For example, IC50 values <10 µM may indicate potent anticancer activity, while higher doses might show nonspecific cytotoxicity .
  • Mechanistic studies : Use transcriptomics/proteomics to identify upregulated/downregulated pathways (e.g., apoptosis markers like caspase-3 for anticancer effects) .
  • Control experiments : Compare with structurally analogous compounds (e.g., N-(1H-indol-3-yl)acetamide) to isolate the role of the hydroxy group .

Q. How can reaction kinetics elucidate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH-dependent degradation studies : Monitor hydrolysis rates at pH 2 (stomach) and pH 7.4 (blood) via UV-Vis or LC-MS. The acetamide group may hydrolyze to acetic acid and indole derivatives in acidic media .
  • Temperature acceleration tests : Use Arrhenius plots to extrapolate shelf-life at 25°C from data collected at 40–60°C .
  • Light stability assays : Expose the compound to UV-Vis light and track photodegradation products via HPLC-MS .

Research Challenges & Recommendations

  • Stereochemical complexity : The hydroxy group’s position (C3) may lead to tautomerism, requiring advanced NMR techniques (e.g., 2D COSY) for resolution .
  • Scale-up limitations : Low yields (<40%) in multi-step syntheses suggest exploring catalytic methods (e.g., Pd-mediated coupling) .
  • Biological selectivity : Prioritize structure-activity relationship (SAR) studies to minimize off-target effects .

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